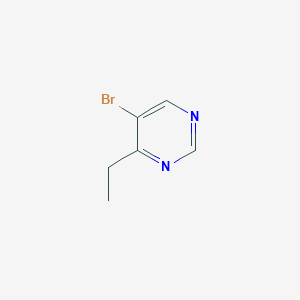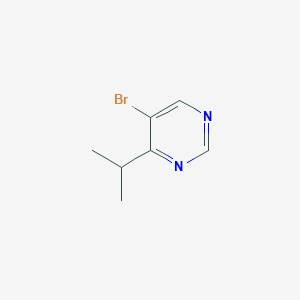
3-(2-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound 3-(2-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole is a derivative of 1,2,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The presence of bromophenyl and nitrophenyl substituents on the oxadiazole ring suggests that this compound could exhibit interesting chemical and physical properties, potentially useful in various applications such as materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of related 1,2,4-oxadiazole derivatives has been reported in the literature. For instance, the reaction of 3-bromo-5-phenyl-1,2,4-oxadiazole with sodium azide in anhydrous dimethylformamide at elevated temperatures leads to the formation of dimethylamino-substituted oxadiazoles . Another approach involves the cyclization of POCl3 with N,N'-diacylhydrazines to synthesize 2-p-nitrophenyl-5-aryl-1,3,4-oxadiazoles, which are structurally similar to the compound of interest . Additionally, dehydration of diarylhydrazide has been used to prepare 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole derivatives, indicating that dehydration reactions are a common method for synthesizing oxadiazole compounds .
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives can be characterized using various spectroscopic techniques. For example, the structure of 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole derivatives has been characterized by IR and ^1HNMR, which are essential tools for determining the presence of functional groups and the overall molecular architecture . In a closely related compound, 5-(2,4-dichlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole, the dichlorophenyl and nitrophenyl rings form dihedral angles with the oxadiazole ring, indicating a planar structure that could be similar in 3-(2-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole .
Chemical Reactions Analysis
The reactivity of oxadiazole derivatives can be quite diverse. The compound 3-bromo-5-phenyl-1,2,4-oxadiazole, when reacted with sodium azide, undergoes a deoxygenative coupling reaction, which is a unique transformation leading to the formation of aminomethyleneamino-substituted oxadiazoles . This suggests that the bromophenyl and nitrophenyl substituents in 3-(2-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole could also participate in various chemical reactions, potentially leading to new compounds with novel properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives can be influenced by their substituents. For instance, the UV absorption and photoluminescent properties of 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole derivatives have been studied, showing maximum UV absorption wavelengths in the range of 280-301 nm and peak photoluminescent wavelengths in the range of 350-370 nm . The aryl groups affect these properties, suggesting that the bromophenyl and nitrophenyl groups in 3-(2-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole could confer distinct photophysical characteristics. Additionally, hydrogen bonding interactions in the crystal structure, as observed in a related compound , could influence the solid-state properties of the compound, such as its melting point and solubility.
Eigenschaften
IUPAC Name |
3-(2-bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrN3O3/c15-12-7-2-1-6-11(12)13-16-14(21-17-13)9-4-3-5-10(8-9)18(19)20/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDXLNFEXGGMBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650343 |
Source


|
| Record name | 3-(2-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole | |
CAS RN |
1000339-27-4 |
Source


|
| Record name | 3-(2-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














